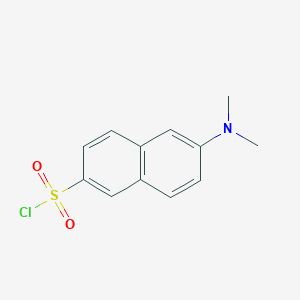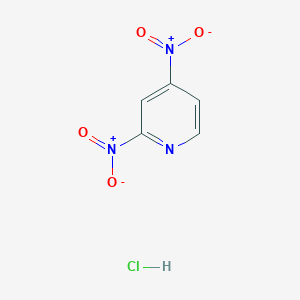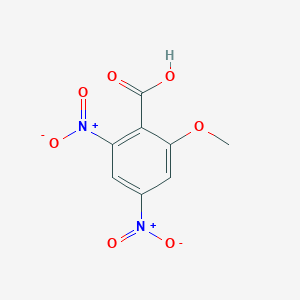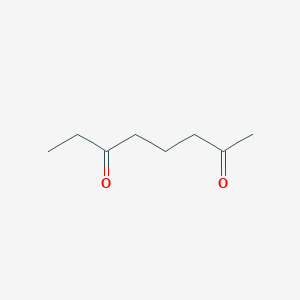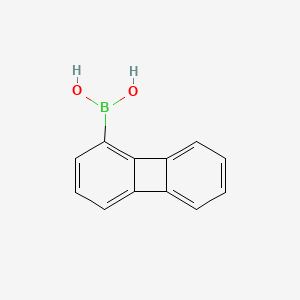
1-Biphenylenylboronic acid
Vue d'ensemble
Applications De Recherche Scientifique
Fluorescent Amino Acids and Chemical Biology
1-Biphenylenylboronic acid contributes significantly to the field of chemical biology, particularly in the synthesis of fluorescent amino acids. These compounds are pivotal for constructing fluorescent macromolecules like peptides and proteins without altering their natural properties. They are instrumental in tracking protein-protein interactions and imaging nanoscopic events in real time with high spatial resolution, thus enhancing our understanding of complex biological processes at the molecular level (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Water Analysis and Fluorescence Quenching
1-Biphenylenylboronic acid has been used to determine hypochlorite in water through fluorescence quenching. This method is highly selective and sensitive, allowing for the efficient detection of hypochlorite in various water samples. It offers a robust tool for environmental monitoring and water quality assessment (Yuan, Huang, Liu, Yang, Duan, & Hu, 2016).
Photoredox Catalysis in Organic Synthesis
In organic synthesis, 1-biphenylenylboronic acid derivatives have been utilized as photocatalysts. These compounds facilitate atom transfer radical additions, contributing to the creation of new chemical structures with potential applications in medicinal chemistry and material science (Kublicki, Ogonowski, Wieczorkowski, Durka, & Kliś, 2019).
Biomedical Applications
1-Biphenylenylboronic acid derivatives find applications in biomedical research, particularly in the development of drug delivery systems. They have been used to create responsive polymer micelles for targeted drug delivery, responsive to specific physiological conditions like glucose or lactic acid levels. This responsiveness can be pivotal in designing more efficient and targeted therapeutic interventions (Vrbata & Uchman, 2018).
Polymer Science and Material Engineering
In the field of polymer science, 1-biphenylenylboronic acid derivatives are used to synthesize various functional materials. These materials have applications in areas like fuel cell technology, offering improvements in proton conductivity and overall performance (Ryu, Chandra, Ahmed, Lopa, Yoon, Yang, Lee, Choi, & Kim, 2018).
Propriétés
IUPAC Name |
biphenylen-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRRFDWXQOQICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383701 | |
| Record name | 1-biphenylenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenylenylboronic acid | |
CAS RN |
499769-97-0 | |
| Record name | 1-biphenylenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)
![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)
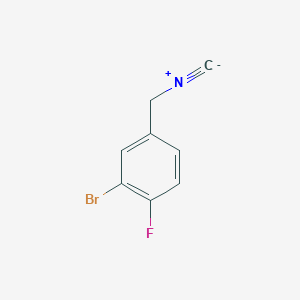
![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)
![3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione](/img/structure/B1621046.png)
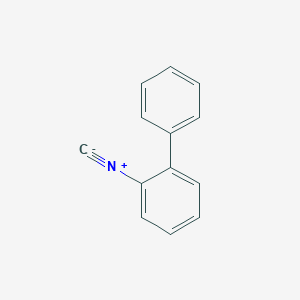
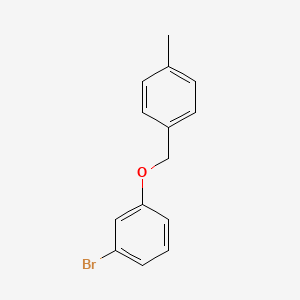
![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)
![1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine](/img/structure/B1621053.png)
![1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone](/img/structure/B1621054.png)
